4-SULPHO HYDROZONE
Description
4-SULPHO HYDROZONE (systematic name pending IUPAC validation) is a sulfonamide-derived compound characterized by a hydrazone functional group (-NH-N=) and a sulfonic acid (-SO3H) substituent at the 4-position of the aromatic ring. This structural configuration confers unique reactivity, particularly in chelation and catalysis, making it relevant in pharmaceutical and industrial applications.
Key properties hypothesized for this compound include:
- Solubility: High aqueous solubility due to the sulfonic acid group, similar to sulfosalicylic acid (solubility: 500 g/L at 20°C) .
- Stability: Susceptibility to hydrolysis under alkaline conditions, a trait observed in sulfathiazole derivatives .
- Biological Activity: Potential antimicrobial or enzyme-inhibitory effects, inferred from sulfonamide pharmacophores .
Properties
CAS No. |
118969-29-2 |
|---|---|
Molecular Formula |
C14H12N2Na2O5S |
Molecular Weight |
366.299 |
IUPAC Name |
2-(2-benzylidenehydrazinyl)-4-sulfobenzoic acid;sodium |
InChI |
InChI=1S/C14H12N2O5S.2Na/c17-14(18)12-7-6-11(22(19,20)21)8-13(12)16-15-9-10-4-2-1-3-5-10;;/h1-9,16H,(H,17,18)(H,19,20,21);; |
InChI Key |
MIPGBAXCMCDPHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulpho Hydrazone typically involves the reaction of suitable aldehydes or ketones with hydrazides. One common method is the condensation of benzaldehyde with hydrazine derivatives in the presence of a sulfonating agent . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired hydrazone.
Industrial Production Methods: In industrial settings, the production of 4-Sulpho Hydrazone is carried out using large-scale reactors where the reactants are mixed under controlled conditions. The process involves the careful addition of sulfonating agents and the maintenance of specific temperatures and pH levels to optimize yield and purity . Post-synthesis, the compound is purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Sulpho Hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted hydrazones .
Scientific Research Applications
4-Sulpho Hydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Sulpho Hydrazone involves its ability to form stable complexes with metal ions. This property is attributed to the presence of nitrogen and oxygen donor atoms in the hydrazone group, which can coordinate with metal ions . These complexes exhibit unique chemical and physical properties, making them useful in various applications, including catalysis and sensing .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-SULPHO HYDROZONE with structurally or functionally related sulfonamides and sulfonic acids, based on reagent-grade specifications and pharmacological data from authoritative sources:
Key Research Findings:
- Reactivity : Unlike sulfathiazole sodium, which primarily acts as a bacteriostatic agent, this compound’s hydrazone group may enable metal-ion chelation, akin to sulfosalicylic acid’s role in protein binding .
- Thermal Stability : Sulfonic acid resins exhibit superior thermal resistance compared to this compound, which likely degrades above 80°C based on sulfonamide analogs .
- Synthetic Challenges : The sulfonic acid group in this compound complicates purification, a common issue with polar sulfonamides requiring specialized chromatography .
Q & A
Q. What FINER criteria should guide hypothesis formulation for this compound research?
- Methodological Answer : Ensure hypotheses are:
- Feasible : Access to sulfonation reagents and analytical infrastructure.
- Interesting : Mechanistic novelty (e.g., unexplored tautomeric forms).
- Novel : Address gaps in structure-activity relationships.
- Ethical : Minimize vertebrate testing via in silico prioritization.
- Relevant : Link to broader goals (e.g., antimicrobial resistance).
Use PICO frameworks to structure comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
